4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
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Overview
Description
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
It is known that piperidine derivatives have a wide range of pharmacological applications , suggesting that they can have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.
Reduction: Formation of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine: Similar structure but with an amine group instead of a nitrile.
4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of a piperidine ring, hydroxymethyl group, and benzonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-9-12-4-6-13(7-5-12)10-16-8-2-1-3-14(16)11-17/h4-7,14,17H,1-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDKKWGVWTHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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